Carbazeran citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

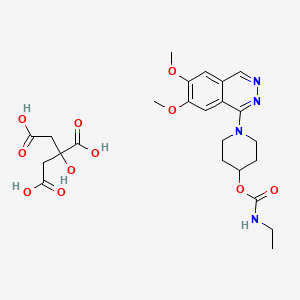

Carbazerancitrat ist ein potenter Phosphodiesterase-Inhibitor und ein Aldehyd-Oxidase-Substrat. Es wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung metabolischer Erkrankungen eingesetzt . Die Verbindung hat die Summenformel C24H32N4O11 und ein Molekulargewicht von 552,53 g/mol .

Herstellungsmethoden

Carbazerancitrat kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von Carbazeran mit Zitronensäure unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und einen Katalysator, um den Prozess zu erleichtern. Industrielle Produktionsverfahren können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Vorbereitungsmethoden

Carbazeran citrate can be synthesized through various synthetic routes. One common method involves the reaction of carbazeran with citric acid under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Carbazerancitrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Carbazerancitrat wird durch Aldehyd-Oxidase zu 4-Oxo-Carbazeran oxidiert.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können den Austausch von funktionellen Gruppen in der Verbindung beinhalten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 4-Oxo-Carbazeran und andere Derivate .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

Carbazeran citrate has been extensively studied for its ability to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides within cells. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes including vasodilation and neurotransmission.

- Case Study : A study demonstrated that this compound significantly enhances human sperm motility by modulating intracellular signaling pathways related to cyclic nucleotide levels. The compound was part of a high-throughput screening library aimed at identifying potential enhancers of sperm motility, with results indicating a substantial increase in motility rates compared to controls .

Neuropharmacology

Research has indicated that this compound may have neuroprotective effects. Its action on cyclic nucleotide pathways has implications for treating neurodegenerative diseases.

- Case Study : A study on the effects of this compound on neuronal cells showed that it can protect against oxidative stress-induced apoptosis. This was attributed to the upregulation of antioxidant enzymes mediated by increased cyclic GMP levels .

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Research has shown that it undergoes significant metabolism in the liver, primarily via aldehyde oxidase.

- Findings : In a study using humanized-liver mice, it was found that this compound is metabolized to several active 4-oxo derivatives, which exhibit different pharmacological profiles compared to the parent compound. These metabolites were detected at higher plasma levels in humanized-liver mice than in control groups, suggesting that these models can accurately predict human metabolism .

Potential Therapeutic Uses

The modulation of cyclic nucleotide levels by this compound opens avenues for therapeutic applications in conditions such as erectile dysfunction, heart failure, and other cardiovascular diseases.

- Research Insights : A patent application discussed the use of this compound in combination with other agents to enhance therapeutic effects in inflammatory bowel diseases, highlighting its potential role in reducing inflammation through guanylate cyclase activation .

Data Summary Table

Wirkmechanismus

Carbazeran citrate exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels . This elevation in cyclic AMP results in various physiological effects, including positive inotropic and chronotropic responses in cardiac tissues . Additionally, this compound is metabolized by aldehyde oxidase to form 4-oxo derivatives, which may also contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Carbazerancitrat ist aufgrund seiner dualen Rolle als Phosphodiesterase-Inhibitor und Aldehyd-Oxidase-Substrat einzigartig. Ähnliche Verbindungen umfassen:

Theophyllin: Ein weiterer Phosphodiesterase-Inhibitor, jedoch mit unterschiedlichen Stoffwechselwegen.

Amrinon: Ein Phosphodiesterase-Inhibitor mit ähnlichen inotropen Wirkungen, aber unterschiedlicher chemischer Struktur.

Isobutylmethylxanthin: Ein nicht-selektiver Phosphodiesterase-Inhibitor mit breiteren biologischen Wirkungen.

Carbazerancitrat zeichnet sich durch seine spezifische Hemmung der Phosphodiesterase und sein einzigartiges Stoffwechselprofil aus, das Aldehyd-Oxidase beinhaltet .

Biologische Aktivität

Carbazeran citrate, a derivative of carbazeran, is primarily recognized for its biological activity as a phosphodiesterase (PDE) inhibitor and an aldehyde oxidase (AO) substrate. This compound has garnered attention in pharmacological research due to its potential applications in treating metabolic diseases and other conditions influenced by phosphodiesterase activity.

- Molecular Formula : C₁₈H₂₄N₄O₄

- Molecular Weight : 360.408 g/mol

- CAS Number : 153473-94-0

- Density : 1.3±0.1 g/cm³

- Boiling Point : 595.6±50.0 °C at 760 mmHg

- Flash Point : 314.0±30.1 °C

These properties indicate that this compound is a stable compound with significant thermal resistance, making it suitable for various experimental conditions.

Phosphodiesterase Inhibition

This compound acts as a potent inhibitor of phosphodiesterase types II and III, which play crucial roles in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can elevate the levels of these cyclic nucleotides, leading to various physiological effects, including:

- Vasodilation : Increased cGMP levels can result in relaxation of vascular smooth muscle.

- Neurotransmission : Elevated cAMP can enhance neurotransmitter release, potentially improving cognitive function and mood.

Aldehyde Oxidase Substrate

This compound is also metabolized by aldehyde oxidase, an enzyme involved in the oxidative metabolism of various drugs and endogenous compounds. Research indicates that:

- Metabolic Pathways : In humanized liver models, carbazeran undergoes 4-oxidation to form several metabolites, including 4-oxo-carbazeran and N-desethyl-4-oxo-carbazeran . This metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.

Enzyme Kinetics

Studies have shown that the enzymatic oxidation of carbazeran follows Michaelis-Menten kinetics in liver cytosol, with high affinity for the substrate observed in human liver samples . The following table summarizes key findings from enzyme kinetics studies:

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Clint,u (µL/min/mg protein) |

|---|---|---|---|

| Human Liver Cytosol | Low µM | High | High |

| Human Kidney Cytosol | Low µM | Moderate | Moderate |

| Recombinant AOX1 | Low µM | High | High |

These findings underscore the compound's metabolic versatility and its potential for variable pharmacological effects based on enzymatic activity.

Study on Humanized Liver Models

In a significant study involving humanized liver mice, researchers demonstrated that carbazeran was metabolized efficiently by hepatic aldehyde oxidase 1. The study reported that after administering a single oral dose of carbazeran:

- Plasma levels of its metabolites were significantly higher in humanized-liver mice compared to control mice .

- This suggests that humanized liver models are effective for predicting human metabolism and pharmacokinetics of this compound.

Clinical Implications

The inhibition of phosphodiesterases by this compound may have therapeutic implications for conditions such as:

- Cardiovascular Diseases : By promoting vasodilation.

- Neurological Disorders : Enhancing cognitive functions through increased neurotransmitter release.

Eigenschaften

IUPAC Name |

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRPDVEKBYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.